what is the mechanism of action of AY 9944
what is the mechanism of action of AY 9944
An In-depth Technical Guide on the Core Mechanism of Action of AY-9944
Introduction
AY-9944, chemically identified as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a well-characterized experimental compound extensively used in biomedical research to investigate the cholesterol biosynthesis pathway.[1] Its primary utility lies in its potent and specific inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol synthesis.[2][3][4] This targeted inhibition induces a biochemical state that mimics Smith-Lemli-Opitz Syndrome (SLOS), a severe autosomal recessive disorder caused by mutations in the DHCR7 gene.[1][5][6] Consequently, AY-9944 serves as an invaluable pharmacological tool for creating animal models of SLOS, enabling detailed study of the syndrome's pathophysiology and the exploration of potential therapeutic interventions.[7][8][9]
Core Mechanism of Action: Inhibition of DHCR7
The principal mechanism of action of AY-9944 is the direct inhibition of 7-dehydrocholesterol reductase (DHCR7).[3][10] DHCR7 is an NADPH-dependent enzyme that catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol.[4][6] This is the final step in the biosynthesis of cholesterol. By inhibiting DHCR7, AY-9944 effectively blocks this conversion, leading to two primary biochemical consequences:
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Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of the blocked enzyme, 7-DHC, accumulates in cells, tissues, and serum.[11][12]
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Depletion of Cholesterol: The end-product of the pathway, cholesterol, is significantly reduced (hypocholesterolemia).[2][12]
This dual effect—accumulation of a precursor sterol and deficiency of the final product—is the hallmark of both AY-9944 action and the pathophysiology of SLOS.[1] The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is thought to be a major contributor to the cellular toxicity and developmental abnormalities observed in SLOS.[7][13]
Dose-Dependent Effects and Secondary Targets
The inhibitory profile of AY-9944 is dose-dependent. At low nanomolar concentrations, its action is highly specific to DHCR7. However, at higher concentrations, it can affect other enzymes in the sterol biosynthesis pathway.
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Low Concentrations (1-10 nM): Primarily inhibits DHCR7, leading to increased levels of 7-DHC and 7-dehydrodesmosterol (B141393) (7-DHD).[14][15]
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High Concentrations (>100 nM): In addition to DHCR7, AY-9944 inhibits DHCR14. This leads to a decrease in the previously accumulated 7-DHC and 7-DHD, and a corresponding increase in upstream precursors such as 14-dehydrozymosterol.[14][15]
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Very High Doses: May also inhibit the sterol Δ8-Δ7 isomerase (EBP), causing the accumulation of other sterol intermediates.[2][11]
Quantitative Data
The inhibitory potency and biological effects of AY-9944 have been quantified in various experimental systems.
| Parameter | Value | System / Cell Line | Reference(s) |
| IC₅₀ for DHCR7 | 13 nM | Recombinant human enzyme | [2][3][16] |
| IC₅₀ for VSV Titer | ~10 nM | Neuro2a cells | [14] |
| Sterol IC₅₀ | ~1-10 nM | Neuro2a cells | [14] |
| Effective Concentration | 5-10 nM | Human Fibroblasts (mimics severe SLOS profile) | [17] |
Table 1: In Vitro Inhibitory Concentrations of AY-9944.
| Animal Model | Dosage / Administration | Key Outcome(s) | Reference(s) |
| Rat | 7.5 mg/kg (i.h.) from postnatal day 2 | Reduces brain cholesterol levels. | [2] |
| Rat | 25 mg/kg (s.c.) | Induces accumulation of 7-DHC. | [3] |
| Rat | Long-term feeding | Lowers cholesterol and increases 7-DHC in serum, liver, adrenals, and brain. | [12] |
Table 2: In Vivo Effects of AY-9944 Administration.
Signaling Pathway Diagrams
Caption: Inhibition of the cholesterol biosynthesis pathway by AY-9944.
Caption: Causal chain of AY-9944's mechanism and application.
Experimental Protocols
Determination of Sterol Profiles in Cultured Cells
This protocol describes the methodology for analyzing changes in cellular sterol composition following treatment with AY-9944, a key experiment to confirm its mechanism of action.
a. Cell Culture and Treatment:
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Cell Line: Neuroblastoma (Neuro2a) or human hepatocellular carcinoma (Huh-7) cells are commonly used.[11][14]
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Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
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Treatment: Prepare a stock solution of AY-9944 in a suitable solvent (e.g., sterile water).[3] When cells reach 70-80% confluency, replace the medium with fresh medium containing AY-9944 at desired concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified period, typically 15 to 24 hours.[2][14]
b. Lipid Extraction:
-
After incubation, wash cells with phosphate-buffered saline (PBS).
-
Scrape cells into a solvent mixture for lipid extraction, commonly a chloroform:methanol solution (e.g., 2:1 v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of sterols.[13]
-
Include an internal standard (e.g., epicoprostanol) for quantification.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
c. Derivatization and Analysis:
-
Saponify the lipid extract using methanolic KOH to release sterols from their esterified forms.
-
Extract the non-saponifiable lipids (containing free sterols) into a solvent like hexane.
-
To prepare for gas chromatography, derivatize the sterols by silylating the hydroxyl group. This is typically done by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 60°C for 30 minutes.
-
Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols (cholesterol, 7-DHC, etc.) will have distinct retention times and mass fragmentation patterns, allowing for their identification and quantification relative to the internal standard.
In Vitro DHCR7 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of AY-9944 for its primary target, DHCR7.
a. Enzyme Source:
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Use recombinant human DHCR7 expressed in a suitable system, such as yeast (S. cerevisiae) or insect cells, which allows for the production of purified, active enzyme.[3] Microsomal fractions from these cells are typically used as the enzyme source.
b. Assay Conditions:
-
Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing necessary cofactors.
-
Substrate: Prepare the substrate, 7-dehydrocholesterol, dissolved in a carrier molecule like hydroxypropyl-β-cyclodextrin to ensure its solubility in the aqueous buffer.[11]
-
Cofactor: DHCR7 requires NADPH for its reductase activity. Add NADPH to the reaction mixture.
c. Inhibition Assay:
-
Set up a series of reactions in microtiter plates or microcentrifuge tubes.
-
To each reaction, add the enzyme preparation, reaction buffer, and varying concentrations of AY-9944 (typically a serial dilution from picomolar to micromolar ranges).
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the 7-DHC substrate and NADPH.
-
Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution, such as a strong base (e.g., ethanolic KOH) or an organic solvent mixture.
d. Product Quantification and Data Analysis:
-
Extract the sterols from the reaction mixture as described in the sterol profiling protocol (Protocol 1b).
-
Quantify the amount of cholesterol produced using LC-MS/MS or GC-MS.
-
Calculate the percentage of inhibition for each AY-9944 concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of AY-9944 that reduces enzyme activity by 50%.[18]
Caption: Workflow for analyzing cellular sterol profiles after AY-9944 treatment.
Conclusion
The mechanism of action of AY-9944 is centered on its potent and specific inhibition of DHCR7, the enzyme responsible for the final step of cholesterol synthesis. This action leads to a predictable and quantifiable decrease in cholesterol and an accumulation of 7-dehydrocholesterol, effectively creating a pharmacological model of Smith-Lemli-Opitz Syndrome. Its dose-dependent effects and well-characterized biochemical consequences make AY-9944 an essential tool for researchers in the fields of sterol metabolism, neurodevelopment, and genetic disorders, facilitating a deeper understanding of the critical roles of cholesterol in biology.
References
- 1. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis [frontiersin.org]
- 6. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 7. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Abnormal cholesterol biosynthesis as in Smith-Lemli-Opitz syndrome disrupts normal skeletal development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]
- 17. researchgate.net [researchgate.net]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
